molecular formula C11H10Cl2O B1315501 Cyclobutanecarbonyl chloride, 1-(4-chlorophenyl)- CAS No. 89421-95-4

Cyclobutanecarbonyl chloride, 1-(4-chlorophenyl)-

Cat. No. B1315501
CAS RN: 89421-95-4
M. Wt: 229.1 g/mol
InChI Key: DZXGBZNKQQMGSE-UHFFFAOYSA-N
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Description

Cyclobutanecarbonyl chloride, 1-(4-chlorophenyl)- is a synthetic compound used in various scientific experiments. It is also referred to as 1-(4-chlorophenyl)-1-cyanocyclobutane . This compound can be used in the synthesis of pharmacologically active metabolites of the anti-obesity drug-sibutramine .


Molecular Structure Analysis

The molecular formula of Cyclobutanecarbonyl chloride, 1-(4-chlorophenyl)- is C11H10Cl2O. The average mass is 229.102 Da and the monoisotopic mass is 228.010864 Da .


Physical And Chemical Properties Analysis

Cyclobutanecarbonyl chloride, 1-(4-chlorophenyl)- has a molecular weight of 229.1 g/mol. More specific physical and chemical properties are not detailed in the search results.

Scientific Research Applications

Structural Analysis and Spectroscopy

  • The crystal structure of a photodimer, which includes the cyclobutane ring and 4-chlorophenyl groups, showcases a head-to-tail reaction indicating the reactive adaptability of cyclobutane derivatives in forming complex molecular structures (Busetti et al., 1980).
  • Investigation into the vibrational spectra of cyclobutanecarbonyl chloride and its α-deuterated compounds across various states (vapor, liquid, and crystal) reveals the existence of conformational equilibrium in the liquid state, highlighting the dynamic nature of these molecules (Hanai & Katon, 1981).

Photochemistry and Sensing Applications

  • A photoelectrochemical sensor based on a heterojunction involving 4-chlorophenol demonstrates the potential of cyclobutane derivatives in environmental monitoring and the detection of toxic pollutants (Yan et al., 2019).
  • The study of strained cyclobutaarenes with long peripheral C-C bonds explores the geometric and electronic peculiarities of cyclobutane rings, offering insights into the design of molecules with unusual properties (Toda et al., 1996).

Cycloaddition Reactions and Synthetic Applications

  • Cycloaddition reactions involving cyclobutanecarbonyl derivatives have been studied, providing valuable information for the synthesis of complex organic compounds, demonstrating the versatility of cyclobutane structures in synthetic chemistry (Billingham et al., 1969).
  • Research into the synthesis and structure of cyclobutanes containing different aryl groups elucidates the reaction mechanisms and photochemical properties of these compounds, enabling targeted synthesis strategies for materials science and pharmaceutical applications (Jun, 2004).

Safety And Hazards

Cyclobutanecarbonyl chloride is considered hazardous. It is a flammable liquid and vapor that causes severe skin burns and eye damage . It is advised to not breathe its dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .

properties

IUPAC Name

1-(4-chlorophenyl)cyclobutane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O/c12-9-4-2-8(3-5-9)11(10(13)14)6-1-7-11/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXGBZNKQQMGSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00517663
Record name 1-(4-Chlorophenyl)cyclobutane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)cyclobutane-1-carbonyl chloride

CAS RN

89421-95-4
Record name 1-(4-Chlorophenyl)cyclobutane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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